![molecular formula C9H12F2N2O2 B2795958 ethyl [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate CAS No. 1004644-50-1](/img/structure/B2795958.png)
ethyl [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate is a chemical compound that belongs to the class of pyrazole derivatives.
Mechanism of Action
Target of Action
Ethyl [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate, also known as Ethyl 2-(3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl)acetate, is a key building block for a rapidly growing new family of fungicides . The primary targets of this compound are fungi, including various phytopathogens .
Mode of Action
It is known that the compound is a part of the succinate dehydrogenase inhibitors (sdhis), also called complex ii inhibitors . These inhibitors disrupt the function of the succinate dehydrogenase enzyme, which plays a crucial role in the citric acid cycle and the electron transport chain, two key processes in cellular respiration .
Biochemical Pathways
The compound’s action affects the biochemical pathways related to cellular respiration. By inhibiting succinate dehydrogenase, the compound disrupts the citric acid cycle and the electron transport chain. This disruption prevents the fungi from producing ATP, the energy currency of the cell, leading to their death .
Result of Action
The result of the compound’s action is the death of the fungi. By inhibiting succinate dehydrogenase, the compound prevents the fungi from producing ATP. Without ATP, the fungi cannot carry out essential cellular processes, leading to their death .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, the compound’s effectiveness may be affected by the pH of the environment, the presence of other chemicals, and the temperature. The compound is designed to be environmentally friendly and is produced through a cost-competitive and green route .
Preparation Methods
The synthesis of ethyl [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate typically involves the reaction of ethyl 4,4-difluoro-3-oxobutanoate with triethyl orthoformate under reflux conditions to yield an intermediate compound. This intermediate is then further reacted with appropriate reagents to form the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals due to its bioactive properties.
Comparison with Similar Compounds
Ethyl [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate can be compared with other similar compounds, such as:
- Ethyl 5-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
- Ethyl 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate
- Methyl 1-ethyl-5-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate These compounds share similar structural features but differ in their specific substituents, which can lead to variations in their chemical and biological properties . The uniqueness of this compound lies in its specific difluoromethyl and methyl substitutions, which contribute to its distinct reactivity and bioactivity.
Properties
IUPAC Name |
ethyl 2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2O2/c1-3-15-8(14)5-13-6(2)4-7(12-13)9(10)11/h4,9H,3,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXQKQQQAKGTCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=N1)C(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-mesityl-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2795876.png)
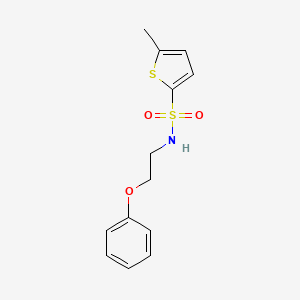
![N-[2-(3,4-dimethoxyphenyl)ethyl]adamantane-1-carboxamide](/img/structure/B2795879.png)
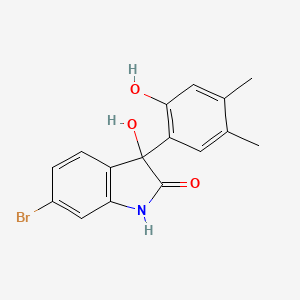
![4-methyl-1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-3-amine](/img/structure/B2795882.png)
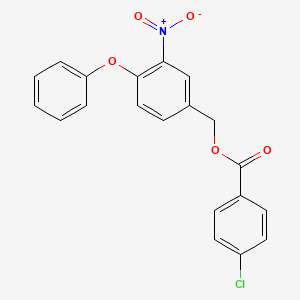
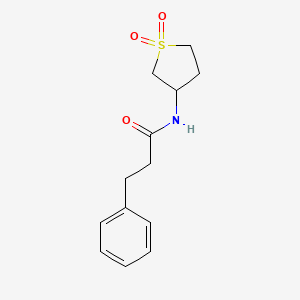
![9-methyl-4-oxo-N-phenyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2795886.png)
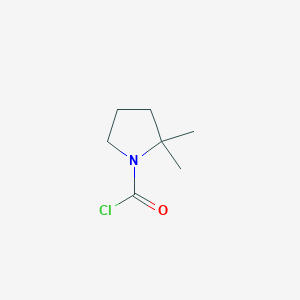
![2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2795889.png)
![2-{4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine](/img/structure/B2795890.png)
![4-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2795891.png)
![2-[4-[1-[(4-cyanophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-3-yl]phenyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2795893.png)
![4-(4-butylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2795898.png)
